molecular formula C16H15BrN4OS2 B12032499 N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 556807-23-9

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12032499
CAS No.: 556807-23-9
M. Wt: 423.4 g/mol
InChI Key: FHXJHPONFFDBJR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Thiophene Introduction: The thiophene ring is introduced via a coupling reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits a range of promising biological activities:

Antimicrobial Properties

Research indicates that compounds containing triazole and thiophene groups often demonstrate significant antimicrobial , antifungal , and anticancer properties. The mechanism of action is believed to involve interactions with specific enzymes or receptors within biological pathways, potentially inhibiting cell proliferation or inducing apoptosis in target cells .

Antibacterial Activity

In vitro studies have shown that derivatives similar to this compound exhibit effective antibacterial properties against various strains such as E. coli and S. aureus. These findings suggest potential therapeutic applications in treating bacterial infections .

Synthetic Versatility

The synthesis of N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide typically involves multi-step processes that highlight its synthetic complexity. The compound can be modified to enhance its biological activity or tailor its properties for specific applications .

Case Studies

Several studies have investigated the potential applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The agar disc diffusion method was employed to assess the inhibition zones against S. aureus and E. coli, showing promising results .
  • Cancer Research : Research into related triazole compounds has indicated their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells. The specific interactions with cancer-related enzymes are under investigation .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which could be part of its mechanism in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The presence of the bromine atom in N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide imparts unique reactivity compared to its chloro and fluoro analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

Biological Activity

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features several significant functional groups:

  • Bromophenyl moiety : Enhances reactivity and biological activity.
  • Triazole ring : Known for its diverse biological activities, particularly in medicinal chemistry.
  • Thiophene group : Contributes to the compound's electronic properties and potential interactions with biological targets.

The molecular formula is C16H15BrN4OSC_{16}H_{15}BrN_{4}OS with a molecular weight of approximately 423.4 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the triazole ring : This is achieved through cyclocondensation reactions involving appropriate hydrazines and carbonyl compounds.
  • Introduction of the thiophene group : This may involve electrophilic substitution reactions.
  • Final acetamide formation : The last step usually involves acylation processes to yield the final product.

These methods highlight the compound's synthetic versatility and the intricate chemistry involved in its preparation .

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole and thiophene groups often exhibit significant antimicrobial and antifungal properties. The mechanism of action is believed to involve:

  • Inhibition of cell proliferation : Targeting specific enzymes or receptors within microbial pathways.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells .

Anticancer Activity

This compound has shown promise in anticancer studies. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
MCF7 (breast cancer)15.0
A549 (lung cancer)10.5
HeLa (cervical cancer)12.0

These findings suggest that the compound may act by disrupting critical cellular processes involved in tumor growth.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets:

  • Enzymes involved in cancer pathways : Such as those related to apoptosis and cell cycle regulation.
  • Microbial resistance mechanisms : Investigating how the compound can overcome resistance in pathogenic organisms.

These studies aim to elucidate its mechanism of action and identify potential therapeutic applications .

Case Studies

Recent literature highlights several case studies involving similar compounds:

  • Triazole Derivatives : A study evaluated various triazole derivatives for their antiviral properties against resistant strains of influenza virus, demonstrating significant efficacy similar to that observed with this compound .
  • Thiadiazole Compounds : Compounds containing thiadiazole rings exhibited notable anti-inflammatory and anticancer activities, suggesting a potential synergistic effect when combined with triazole structures .

Properties

CAS No.

556807-23-9

Molecular Formula

C16H15BrN4OS2

Molecular Weight

423.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15BrN4OS2/c1-2-21-15(13-7-4-8-23-13)19-20-16(21)24-10-14(22)18-12-6-3-5-11(17)9-12/h3-9H,2,10H2,1H3,(H,18,22)

InChI Key

FHXJHPONFFDBJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CS3

Origin of Product

United States

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